2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide
Descripción
The compound 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core. Its structure includes:
- 1,2,4-oxadiazole ring: Substituted at position 4 with a 4-chlorophenyl group and at position 2 with a methyl group.
- Acetamide side chain: The nitrogen atom of the acetamide moiety is diisopropyl-substituted, contributing to its lipophilic character.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-11(2)20(12(3)4)15(22)10-16-21(17(23)19(5)24-16)14-8-6-13(18)7-9-14/h6-9,11-12,16H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSPJZXRWZLMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC1N(C(=O)N(O1)C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide typically involves the reaction of appropriate starting materials under controlled conditions. While specific synthesis pathways for this exact compound are not extensively documented in the literature, similar oxadiazole derivatives have been synthesized using methods that include:
- Condensation Reactions : Combining a suitable amine with an acid chloride or anhydride.
- Cyclization : Employing hydrazine derivatives and carboxylic acids to form oxadiazole rings.
Example Synthesis Pathway
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 4-Chlorobenzaldehyde + Acetic Anhydride | Reflux in presence of a catalyst |
| 2 | Resulting product + Hydrazine hydrate | Heating to promote cyclization |
| 3 | Oxidative agents (if necessary) | To form the oxadiazole ring |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives can effectively inhibit various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound may share these properties due to structural similarities.
Enzyme Inhibition
Oxadiazole derivatives are known for their ability to act as enzyme inhibitors. For instance, compounds with similar structures have demonstrated potent inhibition against acetylcholinesterase (AChE) and urease enzymes. These activities suggest potential applications in treating conditions like Alzheimer's disease and managing urea levels in patients with renal impairment .
Cytotoxicity and Anticancer Activity
In vitro studies have reported that certain oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 and HeLa. The mechanism often involves inducing apoptosis or inhibiting cell proliferation . The IC50 values for these activities vary significantly, with some compounds showing effectiveness comparable to established chemotherapeutic agents like doxorubicin.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural features. For instance:
- Chlorophenyl Substituents : Enhance lipophilicity and biological interaction.
- Diisopropylamide Groups : May improve binding affinity to target enzymes or receptors.
Study 1: Antimicrobial Efficacy
A recent study synthesized a series of oxadiazole compounds and evaluated their antimicrobial properties against several pathogens. Among them, specific derivatives showed moderate to strong activity against Salmonella typhi, with minimum inhibitory concentrations (MIC) indicating effective bactericidal action .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of AChE by oxadiazole derivatives. Compounds were screened for their IC50 values, revealing several candidates with superior inhibition compared to standard drugs. This suggests potential therapeutic applications in neurodegenerative diseases .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons with analogous compounds derived from peer-reviewed literature and chemical databases:
Key Findings:
Structural Flexibility vs. Chlorophenyl substitutions (e.g., 4-chloro vs. 2,4-dichloro) influence halogen bonding with biological targets, as seen in kinase inhibitors and GABA receptor modulators .
Heterocyclic Core Variations :
- 1,2,4-Oxadiazole (target compound) vs. imidazopyridine : The former offers metabolic stability, while the latter provides a larger aromatic surface for target interaction.
- 1,2,4-Triazole derivatives introduce additional hydrogen-bonding sites but may reduce oxidative stability.
Pharmacokinetic Considerations :
Q & A
Q. What are the key steps and challenges in synthesizing 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazolone core via cyclization of hydrazide derivatives. A critical step is the coupling of the 4-chlorophenyl group to the oxadiazolone ring, followed by N,N-diisopropylacetamide functionalization. Challenges include controlling regioselectivity and optimizing yields. Reagents such as triethylamine (for base catalysis) and solvents like dimethylformamide (DMF) are commonly used. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Confirms the integration of aromatic protons (4-chlorophenyl) and diisopropyl groups.
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations.
- LCMS : Validates molecular weight and detects intermediates.
- X-ray crystallography (if available): Resolves stereochemical ambiguities .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains).
- Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are critical .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess binding affinities to enzymes (e.g., cyclooxygenase-2). Density functional theory (DFT) calculations evaluate electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity. Validation requires co-crystallization or mutagenesis studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response curves : Ensure linearity and avoid non-specific toxicity at high concentrations.
- Cell line specificity : Test across multiple lines (e.g., primary vs. metastatic cells).
- Assay standardization : Adhere to OECD guidelines for reproducibility. Conflicting data may arise from impurities (>95% purity required) or solvent artifacts .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the oxadiazolone ring with triazole or thiadiazole.
- Prodrug design : Mask polar groups (e.g., esterify acetamide) to improve bioavailability.
- SAR studies : Systematically vary substituents on the 4-chlorophenyl group .
Q. What methods are used to study the compound’s stability under physiological conditions?
- Forced degradation : Expose to acidic/basic conditions, heat, or UV light.
- HPLC-MS : Track degradation products (e.g., hydrolysis of the oxadiazolone ring).
- Plasma stability assays : Incubate with human/animal plasma to assess esterase susceptibility .
Q. How do in vivo pharmacokinetic studies inform dosage optimization?
- Rodent models : Measure Cmax, Tmax, and AUC after oral/intravenous administration.
- Tissue distribution : LC-MS/MS quantifies compound levels in organs.
- Metabolite profiling : Identify phase I/II metabolites (e.g., glucuronidation of hydroxylated derivatives) .
Methodological Considerations
Q. What experimental designs mitigate regioselectivity issues during synthesis?
Q. How can solubility challenges be addressed in formulation studies?
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
- Salt formation : Convert to hydrochloride or sodium salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
